molecular formula C153H247N49O37 B571284 H-LEU-LEU-HIS-ASP-LYS-GLY-LYS-SER-ILE-GLN-ASP-LEU-ARG-ARG-ARG-PHE-PHE-LEU-HIS-HIS-LEU-ILE-ALA-GLU-IL CAS No. 115695-30-2

H-LEU-LEU-HIS-ASP-LYS-GLY-LYS-SER-ILE-GLN-ASP-LEU-ARG-ARG-ARG-PHE-PHE-LEU-HIS-HIS-LEU-ILE-ALA-GLU-IL

Cat. No.: B571284
CAS No.: 115695-30-2
M. Wt: 3364.965
InChI Key: LMYVBBOUSGMYHN-HPMYYUFQSA-N
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Description

The peptide H-LEU-LEU-HIS-ASP-LYS-GLY-LYS-SER-ILE-GLN-ASP-LEU-ARG-ARG-ARG-PHE-PHE-LEU-HIS-HIS-LEU-ILE-ALA-GLU-IL is a synthetic sequence characterized by recurring leucine (LEU), arginine (ARG), phenylalanine (PHE), and histidine (HIS) residues. The peptide’s molecular weight is estimated to be ~3,300–3,500 Da, based on comparisons with similar compounds (e.g., CAS 106612-94-6, MW 3,355.67) .

Properties

CAS No.

115695-30-2

Molecular Formula

C153H247N49O37

Molecular Weight

3364.965

InChI

InChI=1S/C153H247N49O37/c1-20-82(14)120(147(236)178-86(18)125(214)180-101(46-48-117(207)208)133(222)199-122(84(16)22-3)149(238)197-111(64-93-70-168-76-176-93)145(234)202-123(87(19)204)150(239)177-85(17)124(158)213)200-144(233)105(58-81(12)13)189-139(228)108(61-90-67-165-73-173-90)194-140(229)109(62-91-68-166-74-174-91)193-136(225)104(57-80(10)11)187-137(226)107(60-89-38-27-24-28-39-89)191-138(227)106(59-88-36-25-23-26-37-88)190-131(220)99(44-35-53-171-153(163)164)183-129(218)97(42-33-51-169-151(159)160)182-130(219)98(43-34-52-170-152(161)162)184-134(223)103(56-79(8)9)188-143(232)113(66-119(211)212)195-132(221)100(45-47-115(157)205)185-148(237)121(83(15)21-2)201-146(235)114(72-203)198-128(217)96(41-30-32-50-155)179-116(206)71-172-127(216)95(40-29-31-49-154)181-142(231)112(65-118(209)210)196-141(230)110(63-92-69-167-75-175-92)192-135(224)102(55-78(6)7)186-126(215)94(156)54-77(4)5/h23-28,36-39,67-70,73-87,94-114,120-123,203-204H,20-22,29-35,40-66,71-72,154-156H2,1-19H3,(H2,157,205)(H2,158,213)(H,165,173)(H,166,174)(H,167,175)(H,168,176)(H,172,216)(H,177,239)(H,178,236)(H,179,206)(H,180,214)(H,181,231)(H,182,219)(H,183,218)(H,184,223)(H,185,237)(H,186,215)(H,187,226)(H,188,232)(H,189,228)(H,190,220)(H,191,227)(H,192,224)(H,193,225)(H,194,229)(H,195,221)(H,196,230)(H,197,238)(H,198,217)(H,199,222)(H,200,233)(H,201,235)(H,202,234)(H,207,208)(H,209,210)(H,211,212)(H4,159,160,169)(H4,161,162,170)(H4,163,164,171)/t82-,83-,84-,85-,86-,87+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,120-,121-,122-,123-/m0/s1

InChI Key

LMYVBBOUSGMYHN-HPMYYUFQSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like this one typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents such as HBTU or DIC.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high efficiency and reproducibility. Additionally, recombinant DNA technology can be employed to produce peptides in microbial systems, where the gene encoding the peptide is inserted into a host organism like E. coli, which then expresses the peptide.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing cysteine can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: N-hydroxysuccinimide (NHS) esters are often used for modifying amino groups.

Major Products

The major products of these reactions depend on the specific modifications. For example, oxidation of cysteine residues results in disulfide-linked peptides, while reduction breaks these bonds.

Scientific Research Applications

Chemical Properties and Structure

This peptide is an amide derivative of the parathyroid hormone-related peptide (PTHrP), specifically the 7–34 fragment. It has a molecular formula of C153H247N49O37C_{153}H_{247}N_{49}O_{37} and a CAS number of 115695-30-2. The structure of the peptide is crucial for its biological activity, influencing its interactions with receptors and other biomolecules .

Biological Activities

1. Antihypertensive Effects:
Research indicates that peptides derived from milk proteins, including H-LEU-LEU-HIS-ASP-LYS-GLY-LYS-SER, exhibit antihypertensive properties. These peptides can inhibit angiotensin-converting enzyme (ACE), which plays a critical role in regulating blood pressure. In silico studies have shown that certain sequences within this peptide can significantly lower blood pressure by modulating vascular tone and reducing oxidative stress .

2. Anti-inflammatory Properties:
The peptide has been shown to possess anti-inflammatory effects, particularly in endothelial cells. For instance, a related tripeptide (Leu-Arg-Pro) demonstrated significant inhibition of inflammation induced by tumor necrosis factor-alpha (TNF-α) at a concentration of 50 µM. This suggests that H-LEU-LEU-HIS may also have similar capabilities in mitigating inflammatory responses .

3. Immune Modulation:
Peptides like H-LEU-LEU-HIS are being studied for their immunomodulatory effects, particularly in populations with weakened immune systems. The ability to enhance immune responses could make this peptide valuable in clinical nutrition and therapeutic applications for immunocompromised individuals .

Case Studies and Research Findings

Case Study 1: Lactoferrin Hydrolysates
A study focused on lactoferrin hydrolysates from equine milk highlighted the production of bioactive peptides with antioxidant, anti-inflammatory, and antihypertensive properties. The research utilized high-performance liquid chromatography (HPLC) to characterize these peptides, revealing that they could be effective in clinical settings for managing cardiovascular diseases .

Case Study 2: Peptide Drug Development
In recent years, there has been a surge in the development of peptide drugs targeting various biological pathways. The sequence of H-LEU-LEU-HIS has been identified as a potential candidate for drug formulation due to its favorable pharmacokinetic properties and biological activities. This aligns with trends in biopharmaceuticals where peptides are increasingly recognized for their specificity and efficacy against various diseases .

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. They can interact with receptors, enzymes, or other proteins, leading to various biological effects. For instance, peptides can bind to cell surface receptors, triggering intracellular signaling pathways that result in changes in cell behavior.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and functional differences between the query compound and similar peptides:

Compound (CAS/Reference) Molecular Weight Key Features Solubility Biological Activity
Query Compound ~3,355 Recurrent LEU, ARG (3x), PHE, HIS; C-terminal ILE Likely water-soluble Kinase substrate (inferred)
GLP-1 analog (106612-94-6) 3,355.67 HIS, ALA, GLU, LYS; C-terminal TRP and GLY Soluble (2 mg/ml) Glucose metabolism (GLP-1 receptor agonist)
CAS 112955-31-4 4,016.57 Extended sequence with ALA-VAL-SER-GLU and C-terminal THR-ALA-NH2 Not reported Unknown
CAS 307950-60-3 3,188.6 High SER, PRO, GLN content; C-terminal PRO-ARG Soluble (1 mg/ml) Structural stability (PRO-rich motifs)
Phosphorylated Peptide ~1,000 Shorter sequence (Leu-Arg-Arg-Ala-Ser-Leu-Gly) with acyl/dansyl modifications Water-soluble cAMP-dependent protein kinase substrate

Key Observations:

  • Charge and Solubility: The query compound’s triple-ARG motif enhances hydrophilicity, similar to GLP-1 analogs (e.g., CAS 106612-94-6), which utilize charged residues for receptor binding . In contrast, CAS 307950-60-3’s PRO-rich regions may stabilize helical conformations but reduce solubility .
  • Functional Motifs: The ARG-ARG-ARG cluster resembles kinase recognition sites, as seen in phosphorylated substrates (e.g., Leu-Arg-Arg-Ala-Ser-Leu-Gly) . However, the absence of serine phosphorylation sites in the query compound suggests divergent mechanisms.

Activity Landscape and Target Prediction

  • For example, acyl modifications in phosphorylated peptides () minimally affect kinase activity, while terminal residues (e.g., dansyl groups) enhance specificity .
  • Target Prediction: Tools like SimilarityLab () enable consensus activity profiling by comparing commercial and bioactive analogs. The query compound’s similarity to kinase substrates may prioritize kinase targets in virtual screening .
  • 3D Similarity Metrics: Retro-VS approaches () emphasize one-to-group comparisons to predict targets. The query compound’s charged regions could align with kinase or receptor binding pockets, distinct from GLP-1’s helical conformation .

Computational and Experimental Validation

  • Chemical Space Docking: Enrichment protocols () filter poor dockers, but some high-scoring compounds (e.g., sulfated peptides like CAS 15) may be missed due to conformational sampling biases .
  • Deep Learning Predictions: For low-similarity compounds (5NN similarity <0.69), models like Alchemite outperform QSAR in accuracy (), suggesting utility for the query compound if training data is sparse .
  • Batch Effects: Chemical-genomic profiling () must account for strain-specific sensitivities to avoid false similarity inferences .

Biological Activity

The peptide H-LEU-LEU-HIS-ASP-LYS-GLY-LYS-SER-ILE-GLN-ASP-LEU-ARG-ARG-ARG-PHE-PHE-LEU-HIS-HIS-LEU-ILE-ALA-GLU-IL (CAS No. 115695-30-2) is a derivative of the parathyroid hormone-related peptide (PTHrP) and has garnered attention due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C180H287N57O48
Molecular Weight 3,677.5 g/mol
CAS Number 115695-30-2
Synonyms PTH-RP (7-34) amide, Hypercalcemia Malignancy Factor (7-34)

H-LEU-LEU-HIS-ASP-LYS-GLY-LYS-SER-ILE-GLN-ASP-LEU-ARG-ARG-ARG-PHE-PHE-LEU-HIS-HIS-LEU-ILE-ALA-GLU-Ile functions primarily through its interaction with the parathyroid hormone receptor (PTH1R). This interaction plays a significant role in calcium homeostasis and bone metabolism. The peptide mimics the action of PTH, promoting osteoclast differentiation and activation, which leads to increased bone resorption and elevated serum calcium levels.

Biological Activities

Study 1: Hypercalcemia Induction

In a study involving rat models, administration of H-leu-leu-his... resulted in significant increases in serum calcium levels compared to control groups. The mechanism was attributed to enhanced osteoclastic activity mediated by PTH1R signaling pathways .

Study 2: Antioxidant Activity

A comparative analysis was conducted using similar peptide sequences to evaluate their antioxidant properties. The results showed that these peptides could significantly reduce oxidative stress markers in cell cultures treated with hydrogen peroxide, suggesting that H-leu-leu-his... may exhibit similar protective effects against oxidative damage .

Research Findings

Recent research has focused on the structural analysis of H-leu-leu-his... using techniques such as nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) spectroscopy, revealing insights into its conformational stability and potential bioactivity .

Additionally, studies have highlighted the importance of specific amino acid residues in determining the biological activity of peptides. For instance, the presence of multiple arginine residues has been linked to enhanced receptor binding affinity and bioactivity .

Q & A

Q. How can the structural conformation of this peptide be experimentally determined?

Methodological Answer:

  • Circular Dichroism (CD) Spectroscopy : Use CD to analyze secondary structures (α-helices, β-sheets) in aqueous vs. nonpolar solvents. Compare spectra with known helical peptides like poly-L-lysine .
  • X-ray Crystallography : For atomic-resolution 3D structure, crystallize the peptide using vapor diffusion and resolve via synchrotron radiation. Note challenges due to its length (23 residues) and flexibility .
  • NMR Spectroscopy : Apply 2D 1^1H-15^{15}N HSQC in deuterated solvents to study dynamic regions.

Q. What databases provide reliable physicochemical properties for this peptide?

Methodological Answer:

  • UniProtKB : Search for homologous peptides with annotated functions. Cross-reference with PDB for structural analogs.
  • PubChem : Validate molecular weight, solubility, and charge states using experimentally derived data (exclude computational predictions without citations) .

Advanced Research Questions

Q. How to resolve contradictions in binding affinity data across studies?

Methodological Answer:

  • Systematic Review : Use PRISMA guidelines to filter studies by assay type (e.g., SPR vs. ITC) and buffer conditions (pH, ionic strength). Tabulate discrepancies (Table 2) .
  • Meta-Analysis : Apply random-effects models to quantify heterogeneity. Test for confounding variables (e.g., His tag interference in SPR) .

Q. What experimental design principles apply to functional assays for this peptide?

Methodological Answer:

  • Negative Controls : Include scrambled-sequence peptides to rule out nonspecific interactions.
  • Dose-Response Curves : Use ≥10 concentration points to fit Hill coefficients accurately.
  • Orthogonal Validation : Pair SPR with fluorescence polarization for kinetic vs. equilibrium binding data .

Q. How to integrate computational modeling with wet-lab studies for mechanistic insights?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate peptide-receptor interactions in GROMACS with CHARMM36 force field. Compare free-energy landscapes (FELs) across protonation states of His residues .
  • Validation : Mutate key residues (e.g., ARG-15 → ALA) and test binding via ITC. A >50% Kd_d shift supports computational predictions .

Theoretical and Methodological Frameworks

Q. How to align this peptide’s study with existing biochemical theories?

Methodological Answer:

  • Link to Helical Bundle Theory : Analyze whether the Leu/Arg-rich regions promote hydrophobic core formation, as per the "hydrophobic effect" framework .
  • Receptor-Ligand Dynamics : Apply conformational selection vs. induced-fit models to interpret binding kinetics .

Q. What statistical methods are critical for analyzing dose-dependent cellular responses?

Methodological Answer:

  • ANOVA with Tukey’s Post Hoc : For multi-group comparisons (e.g., peptide concentrations 1–100 µM).
  • Bootstrap Resampling : Quantify uncertainty in EC50_{50} values from small datasets (n < 5 replicates) .

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